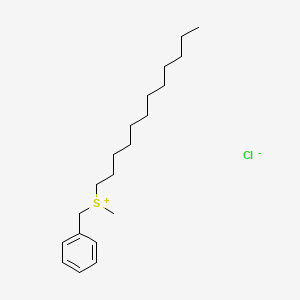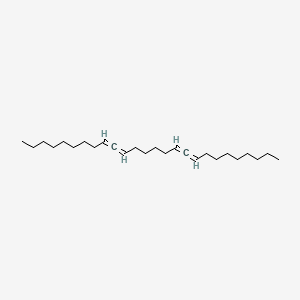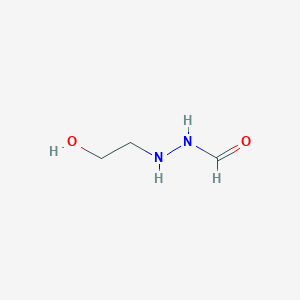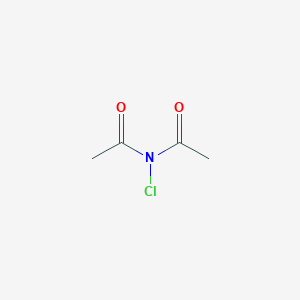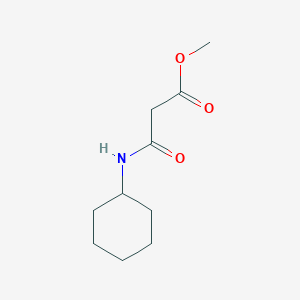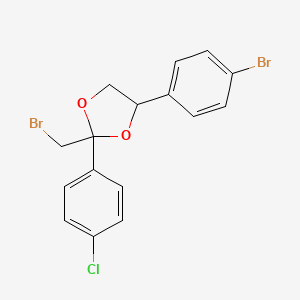
2-(Bromomethyl)-4-(4-bromophenyl)-2-(4-chlorophenyl)-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bromomethyl)-4-(4-bromophenyl)-2-(4-chlorophenyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes These compounds are characterized by a dioxolane ring, which is a five-membered ring containing two oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-(4-bromophenyl)-2-(4-chlorophenyl)-1,3-dioxolane typically involves the reaction of appropriate precursors under specific conditions. One common method is the reaction of 4-bromobenzaldehyde with 4-chlorobenzaldehyde in the presence of a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like benzoyl peroxide. The reaction is carried out in an organic solvent such as dichloromethane at a controlled temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar precursors and conditions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.
化学反应分析
Types of Reactions
2-(Bromomethyl)-4-(4-bromophenyl)-2-(4-chlorophenyl)-1,3-dioxolane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or thiol compounds in an organic solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield hydroxylated, aminated, or thiolated derivatives, while oxidation and reduction reactions may produce corresponding oxides or alcohols.
科学研究应用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a potential probe or ligand in biochemical studies.
Medicine: As a potential lead compound for drug development.
Industry: As a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of 2-(Bromomethyl)-4-(4-bromophenyl)-2-(4-chlorophenyl)-1,3-dioxolane depends on its specific application. In biochemical studies, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and chlorine atoms may enhance its binding affinity or specificity for certain targets.
相似化合物的比较
Similar Compounds
2-(Bromomethyl)-4-(4-bromophenyl)-1,3-dioxolane: Lacks the chlorophenyl group.
2-(Chloromethyl)-4-(4-chlorophenyl)-2-(4-bromophenyl)-1,3-dioxolane: Has a different halogen substitution pattern.
Uniqueness
2-(Bromomethyl)-4-(4-bromophenyl)-2-(4-chlorophenyl)-1,3-dioxolane is unique due to its specific combination of bromine and chlorine atoms, which may confer distinct chemical properties and reactivity compared to similar compounds.
属性
CAS 编号 |
59362-76-4 |
|---|---|
分子式 |
C16H13Br2ClO2 |
分子量 |
432.5 g/mol |
IUPAC 名称 |
2-(bromomethyl)-4-(4-bromophenyl)-2-(4-chlorophenyl)-1,3-dioxolane |
InChI |
InChI=1S/C16H13Br2ClO2/c17-10-16(12-3-7-14(19)8-4-12)20-9-15(21-16)11-1-5-13(18)6-2-11/h1-8,15H,9-10H2 |
InChI 键 |
RAKGOYXPQCULTD-UHFFFAOYSA-N |
规范 SMILES |
C1C(OC(O1)(CBr)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


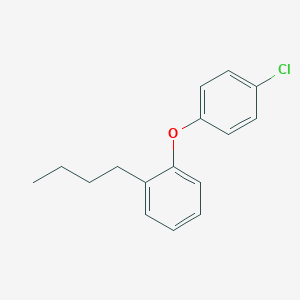
![N-[3-(2,4-Diamino-6-methyl-pyrimidin-5-YL)propyl]-4-methyl-N-phenyl-benzenesulfonamide](/img/structure/B14617622.png)

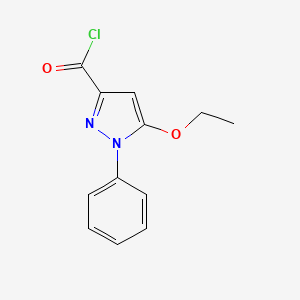
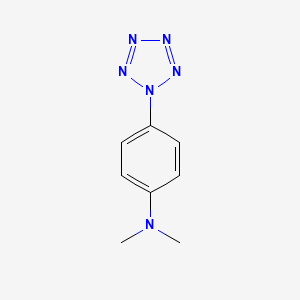
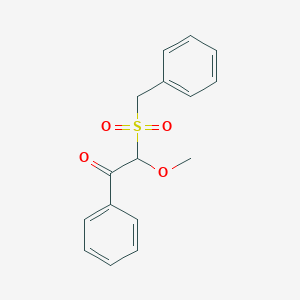

![2-([1,1'-Biphenyl]-4-yl)-4-methyl-5-phenylpyridine](/img/structure/B14617653.png)
![1-(2-Propylpyrazolo[1,5-a]pyridin-3-yl)butan-1-one](/img/structure/B14617666.png)
